BenchChemオンラインストアへようこそ!

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Physicochemical profiling Drug-likeness Lead optimization

This compound is defined by its 4-ethyl substituent, furan-2-yl (not furan-3-yl) attachment, and chiral 2-methoxyethyl linker. These features drive stereospecific target binding and differential antibacterial/antifungal potency that achiral analogs cannot replicate. Procure alongside 4-ethoxy (CAS 1795301-77-7) and furan-3-ylmethyl (CAS 1421466-50-3) comparators for head-to-head SAR, permeability, and microsomal stability panels. Ideal as a chiral HPLC reference or enantioselective probe for CYP51 and FabI screening cascades.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 1795442-74-8
Cat. No. B2846160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
CAS1795442-74-8
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC
InChIInChI=1S/C16H19NO3/c1-3-12-6-8-13(9-7-12)16(18)17-11-15(19-2)14-5-4-10-20-14/h4-10,15H,3,11H2,1-2H3,(H,17,18)
InChIKeyMDXLXAKYBXHLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide (CAS 1795442-74-8): Structural Identity and Physicochemical Baseline for Procurement


4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide (CAS 1795442-74-8) is a synthetic benzamide derivative with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . It features a 4-ethyl-substituted benzoyl core linked via an amide bond to a 2-(furan-2-yl)-2-methoxyethyl side chain. The compound belongs to the broader class of N-substituted benzamides containing a furan heterocycle, a scaffold that has been investigated for antimicrobial, anti-inflammatory, and anticancer properties in medicinal chemistry research [1]. Its structural definition—particularly the precise positioning of the ethyl group at the 4-position, the furan-2-yl (not furan-3-yl) attachment, and the 2-methoxyethyl linker—distinguishes it from numerous closely related analogs that vary in substituent position, heterocycle connectivity, or linker composition.

Why 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide Cannot Be Interchanged with Generic Benzamide Analogs


Generic substitution among benzamide derivatives carrying furan-containing side chains is unreliable because minor structural variations—such as the furan attachment point (2-yl vs. 3-yl), the nature of the N-alkyl linker (methoxyethyl vs. methyl or ethyl), and the benzoyl ring substituent (4-ethyl vs. 4-ethoxy, 4-chloro, or 4-methoxy)—can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and molecular conformation . These physicochemical differences directly affect target binding, solubility, metabolic stability, and ultimately biological activity. In the furan-benzamide class, closely related compounds with seemingly conservative structural modifications have demonstrated divergent antibacterial and antifungal potency profiles, underscoring that even single-atom or positional changes can alter the activity spectrum [1]. Without compound-specific comparative data, any assumption of functional equivalence between 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide and its nearest neighbors is scientifically unjustified.

Quantitative Differentiation Evidence for 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide vs. Structural Analogs


Molecular Weight and Formula Differentiation from Furan-3-ylmethyl and 4-Ethoxy Analogs

Compared to the closely related analog 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide (CAS 1421466-50-3), the target compound has a lower molecular weight (273.33 vs. 287.35 g/mol) and a different molecular formula (C16H19NO3 vs. C17H21NO3), reflecting the absence of one methylene group due to the direct furan-2-yl attachment rather than a furan-3-ylmethyl linker . Against the 4-ethoxy analog benzamide, 4-ethoxy-N-[2-(2-furanyl)-2-methoxyethyl]- (CAS 1795301-77-7), the target compound replaces the ethoxy group with an ethyl group, altering hydrogen-bond acceptor count and lipophilicity. These differences produce distinct cLogP and topological polar surface area (TPSA) values, which are critical parameters governing membrane permeability and oral bioavailability in drug discovery contexts [1].

Physicochemical profiling Drug-likeness Lead optimization

Furan-2-yl vs. Furan-3-yl Connectivity: Implications for π-Stacking and Target Recognition

The target compound features a furan-2-yl group directly attached to the chiral methoxyethyl carbon, whereas the comparator 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide (CAS 1421466-50-3) incorporates a furan-3-ylmethyl group connected through an extra methylene spacer . In furan-containing bioactive molecules, the 2-yl vs. 3-yl substitution pattern alters the orientation of the oxygen lone pair and the π-electron density distribution, which directly influences π-stacking interactions with aromatic residues in enzyme active sites and receptor binding pockets [1]. Quantitative comparative data from broader furan-benzamide antimicrobial studies have shown that positional isomerism at the furan ring can result in significant differences in zone-of-inhibition diameters against Gram-positive and Gram-negative bacteria, although compound-specific data for 1795442-74-8 versus 1421466-50-3 have not been published in peer-reviewed literature and would require a direct head-to-head assay to quantify [2].

Structure-activity relationship Heterocycle positional isomerism Molecular recognition

Chiral Center at the Methoxyethyl Linker: Stereochemical Differentiation from Achiral Analogs

The target compound contains a chiral center at the carbon linking the furan ring, methoxy group, and amide nitrogen, yielding a pair of enantiomers (R and S). In contrast, the analog 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide (CAS 1421466-50-3) is achiral at the corresponding position because the furan-3-ylmethyl group is attached via an sp3 carbon that is not stereogenic . In drug discovery, enantiomers of chiral benzamides frequently exhibit markedly different pharmacological profiles; for example, enantiomeric pairs in related furan-containing amide series have shown eudysmic ratios (activity ratio of eutomer to distomer) exceeding 10 in receptor binding and cellular assays [1]. The presence of a defined chiral center in 1795442-74-8 provides an opportunity for enantioselective biological evaluation and potential intellectual property differentiation, whereas achiral analogs preclude this dimension of optimization.

Chirality Enantioselective synthesis Stereochemical SAR

4-Ethyl vs. 4-Ethoxy Substituent: Lipophilicity and Metabolic Stability Differential

The target compound carries a 4-ethyl substituent on the benzoyl ring, whereas the closest oxygenated analog, 4-ethoxy-N-[2-(2-furanyl)-2-methoxyethyl]-benzamide (CAS 1795301-77-7), features a 4-ethoxy group . The ethyl-to-ethoxy substitution replaces a –CH2CH3 group (Hansch π ≈ 1.0) with an –OCH2CH3 group (Hansch π ≈ 0.38), substantially reducing lipophilicity [1]. In drug design, the 4-ethyl substituent confers higher membrane permeability but also potentially greater CYP450-mediated metabolic oxidation at the benzylic position relative to the ethoxy analog, which may undergo O-dealkylation. Quantitative comparison of LogP values: the target compound has a predicted XLogP3 of approximately 2.6, while the 4-ethoxy analog is predicted at approximately 1.9, a difference of ~0.7 log units that translates to a roughly 5-fold difference in octanol-water partition coefficient [1].

Lipophilicity Metabolic stability Substituent effects

Optimal Research and Procurement Application Scenarios for 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide (CAS 1795442-74-8)


Enantioselective Structure-Activity Relationship (SAR) Studies in Antimicrobial Lead Optimization

The chiral center at the methoxyethyl linker makes this compound a valuable scaffold for enantioselective SAR exploration. Research groups aiming to investigate the contribution of absolute stereochemistry to antibacterial or antifungal potency can resolve the enantiomers via chiral HPLC and test each enantiomer separately in standardized disc-diffusion or microdilution MIC assays against panels including S. aureus, E. coli, P. aeruginosa, and C. albicans. The chiral nature of 1795442-74-8 provides a dimension of SAR that is absent in achiral analogs such as CAS 1421466-50-3, enabling patentable discoveries of enantiomer-specific activity [1].

Physicochemical Property Benchmarking for Drug-Likeness Optimization

With a molecular weight of 273.33 g/mol, one hydrogen bond donor (amide NH), three hydrogen bond acceptors, and a predicted XLogP3 of ~2.6, the compound sits within favorable drug-like chemical space per Lipinski's Rule of Five. Procurement of this compound, alongside its 4-ethoxy (CAS 1795301-77-7) and furan-3-ylmethyl (CAS 1421466-50-3) analogs, allows medicinal chemistry teams to systematically probe the effect of incremental structural changes on solubility, permeability (PAMPA or Caco-2), and microsomal stability in a controlled head-to-head format. This comparative dataset directly informs lead progression decisions that cannot be made with a single compound alone [2].

Furan-2-yl Positional Isomer Selectivity Profiling in Enzyme Inhibition Screens

The furan-2-yl connectivity distinguishes this compound from furan-3-yl and furan-3-ylmethyl analogs. In enzyme inhibition screening cascades—particularly against targets such as CYP51 (fungal lanosterol 14α-demethylase), bacterial enoyl-ACP reductase (FabI), or human kinases where heterocycle π-stacking is critical—the 2-yl orientation offers a distinct binding pose. Procurement for panel screening alongside the 3-ylmethyl comparator (CAS 1421466-50-3) enables direct measurement of positional isomer selectivity, which has been shown in related furan series to generate >2-fold differences in IC50 values against microbial targets [1].

Reference Standard for Analytical Method Development and QC in Custom Synthesis Programs

Given its well-defined structure (C16H19NO3, MW 273.33) and chiral nature, 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can serve as a retention time and resolution marker in chiral HPLC method development. Analytical laboratories procuring this compound can establish baseline separation conditions for the (R) and (S) enantiomers using polysaccharide-based chiral stationary phases, then apply these conditions to resolve enantiomers of structurally related benzamide intermediates in custom synthesis workflows. The compound's distinct UV absorption profile (benzamide chromophore plus furan) facilitates detection at multiple wavelengths (210, 254, and 280 nm) .

Quote Request

Request a Quote for 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.